molecular formula C10H10F3NO B1220069 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone CAS No. 33284-23-0

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B1220069
CAS No.: 33284-23-0
M. Wt: 217.19 g/mol
InChI Key: ZMHBSXYQECXIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the meta position of the aromatic ring. This electron-donating group significantly alters the compound’s electronic and steric properties compared to halogen- or hydroxy-substituted analogs. Trifluoroacetophenones are widely utilized as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors, anticonvulsants, and peroxisome proliferator-activated receptor (PPAR) agonists . The dimethylamino group enhances solubility in polar solvents and may improve bioavailability, making this compound a candidate for drug discovery programs targeting neurological or metabolic disorders.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHBSXYQECXIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186911
Record name 3-(N,N-Dimethylamino)trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-23-0
Record name 1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N,N-Dimethylamino)trifluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N,N-Dimethylamino)trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-(dimethylamino)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone with analogs bearing different substituents:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Interactions
This compound -N(CH₃)₂ (meta) 247.23 Not reported Kinase inhibition; potential CNS activity
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone -Cl (para, meta) 243.01 Not reported Intermediate for agrochemicals/pharmaceuticals
1-(5-Chloro-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone -Cl, -OH (ortho, para) 240.57 110 Antitumor agents; synthesis of bioactive molecules
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone -Cl, -CF₃ (meta, meta) 276.56 Not reported Afoxolaner (insecticide) intermediate
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone -OCH₃ (para, meta) 238.18 Not reported Building block for fluorescent probes

Key Observations :

  • Electron-donating vs.
  • Melting points: Hydroxy-substituted derivatives (e.g., 1-(5-Chloro-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone) exhibit higher melting points due to hydrogen bonding, whereas halogenated analogs remain liquid or amorphous at room temperature .
  • Solubility: The dimethylamino group improves solubility in polar solvents like ethanol or DMSO, contrasting with highly lipophilic trifluoromethyl-substituted derivatives .

Biological Activity

1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone, also known by its chemical identifier 33284-23-0, is an organic compound notable for its trifluoromethyl group and dimethylamino substitution on the phenyl ring. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}F3_{3}NO
  • Molecular Weight : 229.19 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

This compound exhibits biological activity through several proposed mechanisms:

  • Anticancer Activity : Similar compounds have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells. Research indicates that such compounds may interfere with signaling pathways critical for cancer cell survival and growth.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. It is hypothesized that the dimethylamino group enhances membrane permeability, allowing for better penetration into microbial cells.

Anticancer Studies

A study focusing on structurally similar compounds has provided insights into their anticancer mechanisms. These compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Caspase activation
This compoundA549TBDTBD

Antimicrobial Studies

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, a study reported that derivatives with a dimethylamino group showed enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial membranes.

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of lung cancer cell lines (A549), with ongoing research aimed at elucidating its exact mechanism of action.
  • Case Study on Antimicrobial Activity : A preliminary screening indicated that this compound exhibited bactericidal effects against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.